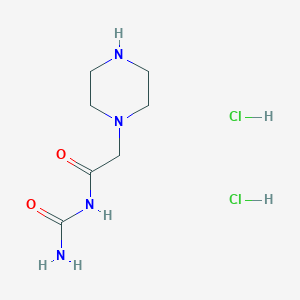
N-(氨基羰基)-2-哌嗪-1-酰基乙酰胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
科学研究应用
N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium carbonate to form the desired compound. The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieving high efficiency and consistency in product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives.
作用机制
The mechanism of action of N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms in a six-membered ring.
N-(2-hydroxyethyl)piperazine: A derivative with a hydroxyethyl group attached to the piperazine ring.
N-(2-chloroethyl)piperazine: A derivative with a chloroethyl group attached to the piperazine ring.
Uniqueness
N-(aminocarbonyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to the presence of the aminocarbonyl group, which imparts distinct chemical properties and reactivity
属性
IUPAC Name |
N-carbamoyl-2-piperazin-1-ylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2.2ClH/c8-7(13)10-6(12)5-11-3-1-9-2-4-11;;/h9H,1-5H2,(H3,8,10,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTJHZKOBULOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC(=O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)
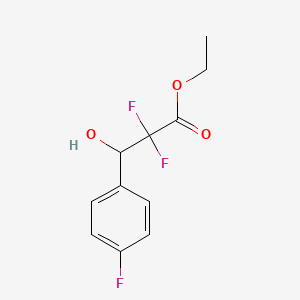
![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)
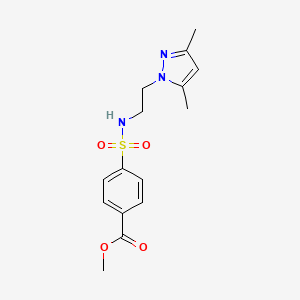
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2372427.png)
![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2372428.png)
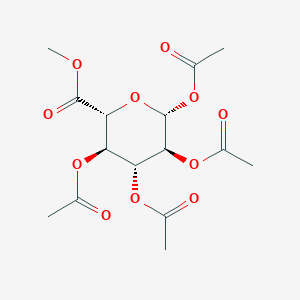
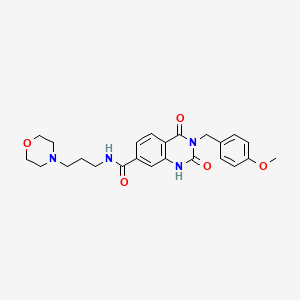
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2372435.png)
![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2372437.png)
